Ethylmalonic acid

Catalog No.
S601019
CAS No.
601-75-2
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmalonic acid

CAS Number

601-75-2

Product Name

Ethylmalonic acid

IUPAC Name

2-ethylpropanedioic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

UKFXDFUAPNAMPJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)C(=O)O

Solubility

712.0 mg/mL

Synonyms

Ethyl-propanedioic Acid; 1,1-Propanedicarboxylic Acid; 2-Ethylpropanedioic Acid;Ethylmalonic Acid; NSC 96615; α-Carboxybutyric Acid

Canonical SMILES

CCC(C(=O)O)C(=O)O

Biochemical Marker

Elevated levels of EMA in urine or blood can be indicative of certain metabolic disorders, including:

  • Ethylmalonic encephalopathy (EE): A rare autosomal recessive disorder affecting multiple organ systems, primarily the brain, kidneys, and gastrointestinal tract
  • Cobalamin C deficiency (cblC): A rare inborn error of metabolism affecting vitamin B12 metabolism
  • Multiple acyl-CoA dehydrogenase deficiency (MAD): A group of inherited disorders affecting fatty acid oxidation

Studying Metabolic Pathways

EMA is involved in the breakdown of certain amino acids and fatty acids. Researchers use EMA to study these metabolic pathways, including:

  • Propionate metabolism: EMA is an intermediate product in the degradation of the propionate molecule
  • Vitamin B12 function: Cobalamin C deficiency, which disrupts vitamin B12 metabolism, can lead to elevated EMA levels, providing insights into the role of vitamin B12 in these pathways

By studying how EMA levels change under different conditions, researchers can gain a better understanding of these complex metabolic processes.

Investigating Drug Interactions

Some medications can affect the metabolism of EMA. Researchers use this to investigate potential drug interactions and their impact on metabolic pathways. For example, studies have shown that certain antibiotics can increase EMA levels, suggesting potential interactions with EMA metabolism

Ethylmalonic acid, also known as 2-ethylpropanedioic acid, is a dicarboxylic acid characterized by the molecular formula C₅H₈O₄. It is classified under branched fatty acids, which are fatty acids containing one or more branched chains. Ethylmalonic acid is soluble in water and exhibits moderate acidity, with a pKa indicative of its acidic nature. This compound can be synthesized from malonic acid and can also be converted into (S)-ethylmalonyl-CoA and (R)-ethylmalonyl-CoA, which are important intermediates in metabolic pathways .

Ethylmalonic acid is found in various biological fluids, including blood, cerebrospinal fluid, and urine. It is present in human tissues such as fibroblasts, prostate, and skeletal muscle . Elevated levels of ethylmalonic acid are often associated with metabolic disorders, particularly those affecting fatty acid metabolism.

Toxicity:

Data on the specific toxicity of EMA is limited in scientific literature. However, chronically high levels are associated with certain metabolic disorders, suggesting potential harmful effects when not metabolized properly [, ].

Typical of dicarboxylic acids. It can undergo:

  • Decarboxylation: Removal of carbon dioxide to yield ethyl acetate.
  • Esterification: Reaction with alcohols to form esters.
  • Condensation Reactions: Involving the formation of larger molecules through the combination of ethylmalonic acid with other compounds.

One notable reaction involving ethylmalonic acid is the Mannich reaction, where it acts as a methynyl compound, facilitating the formation of various nitrogen-containing compounds .

Ethylmalonic acid plays a significant role in human metabolism. It is involved in the regulation of various enzymatic activities, notably modulating Na⁺, K⁺-ATPase activity . Elevated concentrations of ethylmalonic acid can lead to metabolic acidosis due to its acidic properties, manifesting adverse effects on multiple organ systems. Chronic high levels are linked to inborn errors of metabolism such as short-chain acyl-CoA dehydrogenase deficiency and ethylmalonic encephalopathy .

Ethylmalonic acid can be synthesized through various methods:

  • From Malonic Acid: The most common method involves the alkylation of malonic acid using ethyl iodide or other ethylating agents.
  • Via Decarboxylation: Ethylmalonic acid can be produced through the decarboxylation of malonic acid derivatives.
  • Biological Synthesis: In biological systems, it may arise from metabolic pathways involving fatty acids and carbohydrates.

Ethylmalonic acid has several applications:

  • Metabolic Research: It serves as a biomarker for metabolic disorders and is studied for its role in acidosis.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications in treating metabolic diseases.
  • Chemical Synthesis: Ethylmalonic acid is utilized as an intermediate in organic synthesis for producing various chemicals and pharmaceuticals.

Research on ethylmalonic acid has revealed its interactions with several biological systems:

  • It has been shown to affect enzyme activities related to fatty acid metabolism.
  • Studies indicate that elevated levels can influence cellular processes leading to oxidative stress and mitochondrial dysfunction .
  • Interaction studies suggest that ethylmalonic acid may have implications in neurodegenerative diseases due to its presence in cerebrospinal fluid and potential effects on neuronal metabolism.

Ethylmalonic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Malonic AcidC₄H₆O₄A simpler dicarboxylic acid used in organic synthesis.
Methylmalonic AcidC₅H₈O₄A metabolite involved in vitamin B12 metabolism; associated with metabolic disorders.
Dimethylmalonic AcidC₆H₁₀O₄Contains two methyl groups; less common but relevant in certain biochemical contexts.
Propionic AcidC₃H₆O₂A three-carbon carboxylic acid involved in energy metabolism; has different biochemical roles.

Uniqueness of Ethylmalonic Acid

Ethylmalonic acid's uniqueness lies in its branched structure and specific metabolic roles that differentiate it from similar compounds. Its association with specific metabolic disorders highlights its significance as a biomarker and potential therapeutic target. Furthermore, its ability to modulate enzyme activities provides insights into its functional importance within biological systems .

Ethylmalonic Acid Formation Pathways

Role in Fatty Acid Metabolism

Ethylmalonic acid plays a significant role as a biomarker in fatty acid metabolism disorders, particularly in the context of mitochondrial beta-oxidation defects [2]. The compound is identified in patients with short-chain acyl-coenzyme A dehydrogenase deficiency, which represents a fundamental disruption in the fatty acid oxidation pathway [2]. In normal fatty acid metabolism, short-chain fatty acids undergo oxidation through the sequential action of acyl-coenzyme A dehydrogenases, with the short-chain acyl-coenzyme A dehydrogenase enzyme catalyzing the conversion of butyryl-coenzyme A to crotonyl-coenzyme A [4].

When this enzymatic step is compromised, alternative metabolic routes become activated, leading to the accumulation and subsequent excretion of ethylmalonic acid [4]. The urinary excretion of ethylmalonic acid stems from decreased oxidation by short-chain acyl-coenzyme A dehydrogenase of butyryl-coenzyme A, which is alternatively metabolized by propionyl-coenzyme A carboxylase to form ethylmalonic acid derivatives [4]. This metabolic rerouting demonstrates the interconnected nature of fatty acid catabolism and the formation of dicarboxylic acids when primary pathways are disrupted [42].

Research has demonstrated that ethylmalonic acid accumulation reflects functional deficiency of both short-chain acyl-coenzyme A dehydrogenase and branched acyl-coenzyme A dehydrogenases [8]. The compound serves as a sensitive indicator of metabolic disturbances affecting the terminal steps of fatty acid beta-oxidation, particularly those involving four-carbon and five-carbon acyl-coenzyme A intermediates [44].

Connection to Butyryl-CoA Metabolism

The formation of ethylmalonic acid through butyryl-coenzyme A metabolism represents a critical alternative pathway when normal fatty acid oxidation is impaired [9]. Butyryl-coenzyme A serves as a substrate for both acetyl-coenzyme A carboxylase and propionyl-coenzyme A carboxylase, enzymes that can catalyze side reactions leading to ethylmalonyl-coenzyme A formation [9]. These carboxylases, while primarily involved in fatty acid synthesis and propionate metabolism respectively, demonstrate promiscuous activity toward butyryl-coenzyme A under certain conditions [9].

The propionyl-coenzyme A carboxylase enzyme, located in the mitochondrial matrix, catalyzes the carboxylation of butyryl-coenzyme A to produce ethylmalonyl-coenzyme A with lower efficiency compared to its primary substrate propionyl-coenzyme A [37]. This side reaction becomes metabolically significant when normal butyryl-coenzyme A oxidation through short-chain acyl-coenzyme A dehydrogenase is reduced or absent [37]. The resulting ethylmalonyl-coenzyme A can then be hydrolyzed by cellular thioesterases to yield ethylmalonic acid, which is subsequently excreted in urine [9].

Studies have shown that this carboxylation pathway represents a metabolic compensation mechanism when the primary oxidative pathway for butyryl-coenzyme A is compromised [9]. The reaction requires adenosine triphosphate, bicarbonate, and magnesium ions as cofactors, similar to other biotin-dependent carboxylase reactions [37]. The efficiency of this alternative pathway varies among individuals, potentially explaining the variable clinical presentations observed in patients with fatty acid oxidation disorders [42].

Alternative Metabolic Routes

Beyond the primary fatty acid oxidation and carboxylation pathways, ethylmalonic acid formation can occur through several alternative metabolic routes, particularly involving amino acid catabolism [17]. The isoleucine degradation pathway represents one such alternative route, where disrupted branched-chain amino acid metabolism can lead to ethylmalonic acid production through the alternative R-pathway [17]. This pathway operates when normal isoleucine catabolism is impaired, leading to the formation of alloisoleucine and subsequent metabolites that can be converted to ethylmalonic acid [33].

The alternative R-pathway utilizes valine catabolic enzymes to process isoleucine-derived metabolites [33]. In this pathway, R-2-methylbutyryl-coenzyme A serves as an alternate substrate for isobutyryl-coenzyme A dehydrogenase, leading to the formation of 2-ethylacrylyl-coenzyme A [33]. Subsequent enzymatic reactions involving methacrylyl-coenzyme A hydratase and 3-hydroxyisobutyryl-coenzyme A hydrolase ultimately produce compounds that can be metabolized to ethylmalonic acid [33].

Additionally, the ethylmalonyl-coenzyme A pathway, primarily observed in certain bacteria and methylotrophic organisms, represents another alternative route for ethylmalonic acid formation [5]. This pathway involves the reductive carboxylation of crotonyl-coenzyme A by crotonyl-coenzyme A carboxylase reductase to form ethylmalonyl-coenzyme A [12]. While this pathway is not typically active in human metabolism, understanding its biochemistry provides insights into the potential metabolic flexibility surrounding ethylmalonic acid formation [14].

Ethylmalonyl-CoA Conversion Mechanisms

Ethylmalonyl-CoA Decarboxylase Function

Ethylmalonyl-coenzyme A decarboxylase, encoded by the enoyl-coenzyme A hydratase domain containing 1 gene, represents a crucial enzyme in ethylmalonic acid metabolism, functioning as a metabolite proofreading system [9]. This cytosolic enzyme catalyzes the decarboxylation of ethylmalonyl-coenzyme A to produce butanoyl-coenzyme A and carbon dioxide, effectively eliminating potentially toxic metabolites formed by side activities of major lipid metabolism enzymes [9]. The enzyme demonstrates remarkable substrate specificity, with a Michaelis constant of approximately 1 micromolar for S-ethylmalonyl-coenzyme A and a catalytic rate constant of approximately 10 per second [9].

The enzyme's substrate preference strongly favors the S-isomer of ethylmalonyl-coenzyme A over the R-isomer, with activity differences spanning approximately two orders of magnitude [9]. This stereospecificity suggests that the enzyme has evolved to specifically process the S-ethylmalonyl-coenzyme A produced by propionyl-coenzyme A carboxylase side reactions [9]. The enzyme also demonstrates activity toward S-methylmalonyl-coenzyme A, albeit with a three-fold higher Michaelis constant and six-fold lower catalytic rate compared to ethylmalonyl-coenzyme A [9].

Regulatory mechanisms affecting ethylmalonyl-coenzyme A decarboxylase include competitive inhibition by adenosine triphosphate-magnesium complexes, with an inhibition constant of approximately 1 millimolar [9]. This inhibition pattern suggests that the enzyme's activity may be modulated by cellular energy status, with higher adenosine triphosphate levels potentially reducing the enzyme's metabolite proofreading function [9]. The enzyme's predominantly cytosolic localization, accounting for more than ninety percent of total cellular activity, positions it to effectively monitor and eliminate cytosolic ethylmalonyl-coenzyme A formed by acetyl-coenzyme A carboxylase side reactions [9].

Enzyme ParameterS-Ethylmalonyl-CoAS-Methylmalonyl-CoA
Km (μM)~1.0~3.0
kcat (s⁻¹)~10.0~1.7
Catalytic Efficiency20-fold higherReference
Cellular LocationCytosolic (>90%)Cytosolic (>90%)
ATP-Mg InhibitionKi ~1 mM (competitive)Ki ~1 mM (competitive)

Metabolite Proofreading Systems

The metabolite proofreading function of ethylmalonyl-coenzyme A decarboxylase represents a sophisticated cellular quality control mechanism designed to eliminate non-classical metabolites formed by enzyme promiscuity [9]. This proofreading system operates on the principle that major metabolic enzymes occasionally catalyze side reactions with alternative substrates, producing potentially harmful metabolites that must be rapidly eliminated [9]. The ethylmalonyl-coenzyme A decarboxylase system exemplifies this concept by specifically targeting ethylmalonyl-coenzyme A formed through side activities of acetyl-coenzyme A carboxylase and propionyl-coenzyme A carboxylase [9].

Experimental evidence supporting the proofreading function comes from small interfering ribonucleic acid knockdown studies, which demonstrated that reduced ethylmalonyl-coenzyme A decarboxylase expression leads to increased ethylmalonate formation, particularly in cells treated with butyrate [9]. This finding confirms that the enzyme actively prevents the accumulation of ethylmalonyl-coenzyme A and its downstream metabolite ethylmalonic acid under normal physiological conditions [9]. The system's effectiveness depends on the enzyme's high affinity for its substrate and its strategic cytosolic localization [9].

The proofreading mechanism's importance is further highlighted by the potential consequences of its dysfunction [42]. Genetic variants affecting ethylmalonyl-coenzyme A decarboxylase function have been identified in individuals with unexplained elevated ethylmalonic acid levels, suggesting that impaired proofreading capacity may contribute to certain forms of ethylmalonic aciduria [42]. These findings indicate that the metabolite proofreading system represents not merely a backup mechanism but an essential component of normal cellular metabolism [42].

The system's integration with other cellular processes includes coordination with thioesterase activities that can hydrolyze accumulated ethylmalonyl-coenzyme A to ethylmalonic acid when decarboxylase function is insufficient [9]. This backup hydrolysis pathway, while producing the urinary marker ethylmalonic acid, prevents the potentially more harmful accumulation of the coenzyme A derivative within cells [9].

Integration with Other Metabolic Pathways

Relationship to Isoleucine Metabolism

The relationship between ethylmalonic acid formation and isoleucine metabolism represents a complex interconnection involving both normal and alternative catabolic pathways [21]. Under normal physiological conditions, isoleucine undergoes sequential transamination and oxidative decarboxylation to produce 2-methylbutyryl-coenzyme A, which is then processed through the branched-chain fatty acid oxidation pathway [23]. However, when this primary pathway is disrupted, alternative routes can lead to ethylmalonic acid formation through several mechanisms [24].

Research has demonstrated that isoleucine loading in patients with ethylmalonic encephalopathy results in increased excretion of ethylmalonic acid and methylsuccinic acid, indicating that isoleucine serves as a precursor for these metabolites under pathological conditions [21] [24]. The mechanism involves the conversion of isoleucine to 2-methylbutyryl-coenzyme A through normal initial steps, followed by alternative processing when 2-methyl-branched chain acyl-coenzyme A dehydrogenase function is compromised [24]. This leads to the accumulation of 2-methylbutyrylglycine and altered excretion patterns of tiglylglycine, suggesting a functional deficiency in the branched-chain amino acid oxidation pathway [24].

The alternative R-pathway of isoleucine metabolism becomes particularly relevant when normal catabolism is impaired [17]. This pathway involves the formation of alloisoleucine and R-2-keto-3-methylvalerate, which can be further metabolized through valine catabolic enzymes [17]. The resulting metabolites can ultimately contribute to ethylmalonic acid formation through indirect mechanisms involving the production of 2-ethylhydracrylic acid and related compounds [17].

Studies using isoleucine loading tests have revealed that while methionine loading consistently increases ethylmalonic acid excretion, isoleucine loading produces variable results depending on the underlying metabolic defect [20]. In some patients with ethylmalonic encephalopathy, isoleucine loading does not significantly increase ethylmalonic acid excretion, suggesting that the relationship between isoleucine metabolism and ethylmalonic acid formation may be secondary to other metabolic disturbances [20].

Interactions with Mitochondrial Energy Metabolism

Ethylmalonic acid exerts significant effects on mitochondrial energy metabolism through multiple mechanisms that impair cellular bioenergetics and disrupt normal oxidative phosphorylation [25]. The compound directly inhibits key enzymes involved in mitochondrial substrate oxidation, particularly affecting succinate and glutamate oxidation pathways [25]. Studies have demonstrated that ethylmalonic acid reduces state 3 and uncoupled respiration in mitochondria supported by succinate, glutamate, and malate, while also decreasing state 4 respiration with glutamate and malate substrates [25].

The primary target of ethylmalonic acid's inhibitory action is the alpha-ketoglutarate dehydrogenase complex, a crucial enzyme in the tricarboxylic acid cycle [25]. The compound inhibits this enzyme through a mixed inhibition mechanism and increases mitochondrial efflux of alpha-ketoglutarate, effectively disrupting the normal flow of substrates through the citric acid cycle [25]. Molecular docking simulations have revealed that ethylmalonic acid competes with glutamate and succinate for their respective mitochondrial transporters, further compromising mitochondrial substrate availability [25].

The bioenergetic consequences of ethylmalonic acid accumulation include marked reductions in adenosine triphosphate levels, reflecting severe disruption of cellular energy production [25]. Additionally, the compound decreases mitochondrial membrane potential and calcium retention capacity, while inducing mitochondrial swelling in the presence of calcium ions [25]. These effects are prevented by cyclosporine A and adenosine diphosphate, indicating that ethylmalonic acid promotes mitochondrial permeability transition pore opening [25].

Mitochondrial ParameterEffect of Ethylmalonic AcidMechanism
State 3 RespirationDecreasedα-KG dehydrogenase inhibition
State 4 RespirationDecreased (Glu/Mal)Substrate transport competition
ATP LevelsMarkedly reducedBioenergetic disruption
Membrane PotentialDecreasedPermeability transition
Ca²⁺ RetentionReducedPore opening induction
Mitochondrial VolumeIncreased swellingPermeability transition

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 g/mol

Monoisotopic Mass

132.04225873 g/mol

Heavy Atom Count

9

Melting Point

112 - 114 °C

UNII

432NF49DFG

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

601-75-2

Wikipedia

Ethylmalonic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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